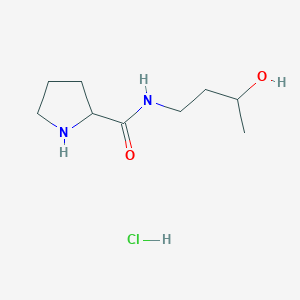
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, a prominent ketone body, primarily targets specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These targets play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Mode of Action
This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .
Biochemical Pathways
This compound affects several biochemical pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It also acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .
Pharmacokinetics
It is known that this compound can replace glucose as the major central nervous system fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores . This suggests that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of its most important regulatory functions is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions of fuel and food deficiency can increase the production of this compound, as it can substitute and alternate with glucose under these conditions . .
Properties
IUPAC Name |
N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKCYUJUIXBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236254-69-5 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



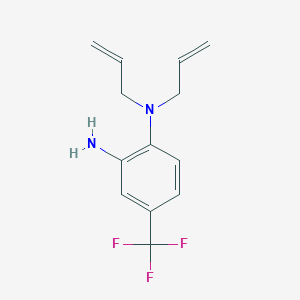
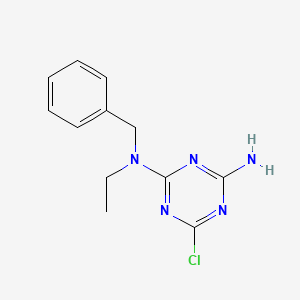
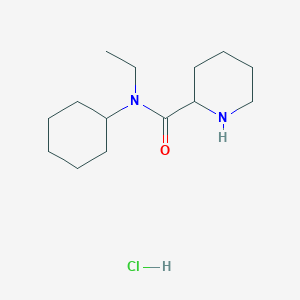

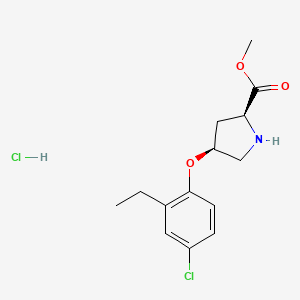
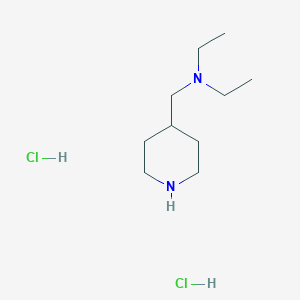
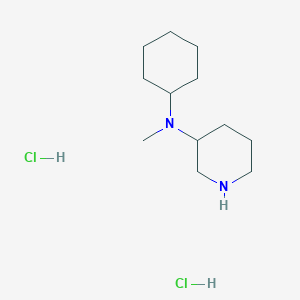

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)
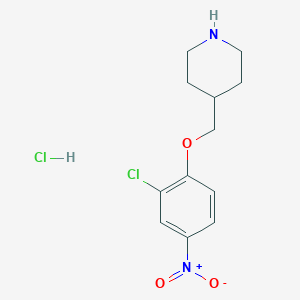
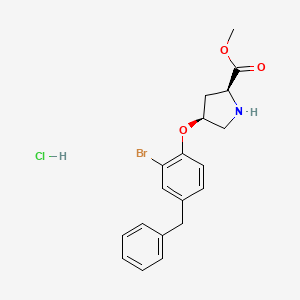

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
